methyl 4-[2,5-dioxo-3-[N-phenyl-N'-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate
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Overview
Description
Methyl 4-[2,5-dioxo-3-[N-phenyl-N’-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoate ester, and a carbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2,5-dioxo-3-[N-phenyl-N’-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate typically involves multiple steps. One common route starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . Further reactions involving secondary amines and other reagents lead to the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,5-dioxo-3-[N-phenyl-N’-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-[2,5-dioxo-3-[N-phenyl-N’-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[2,5-dioxo-3-[N-phenyl-N’-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares a similar pyrrolidine ring structure and has comparable biological activities.
N-(4-{[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy]carbonyl}phenyl)-2-iodoacetamide: Contains a similar benzoate ester and is used in similar applications.
Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate: Another compound with a pyrrolidine ring, used in medicinal chemistry.
Uniqueness
Methyl 4-[2,5-dioxo-3-[N-phenyl-N’-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-3-[N-phenyl-N'-(2-phenylethyl)carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-34-26(33)20-12-14-22(15-13-20)30-24(31)18-23(25(30)32)35-27(29-21-10-6-3-7-11-21)28-17-16-19-8-4-2-5-9-19/h2-15,23H,16-18H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLGHEYJSUKILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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